molecular formula C11H13N3 B12313993 3-[(2-Methyl-1H-imidazol-1-YL)methyl]aniline

3-[(2-Methyl-1H-imidazol-1-YL)methyl]aniline

Cat. No.: B12313993
M. Wt: 187.24 g/mol
InChI Key: HUIPSQLQXSLXAH-UHFFFAOYSA-N
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Description

3-[(2-Methyl-1H-imidazol-1-YL)methyl]aniline is a compound that features an imidazole ring substituted with a methyl group and an aniline moiety. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methyl-1H-imidazol-1-YL)methyl]aniline typically involves the reaction of 2-methylimidazole with benzyl chloride, followed by a nucleophilic substitution reaction with aniline. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methyl-1H-imidazol-1-YL)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(2-Methyl-1H-imidazol-1-YL)methyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments

Mechanism of Action

The mechanism of action of 3-[(2-Methyl-1H-imidazol-1-YL)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. Additionally, the aniline moiety can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Methyl-1H-imidazol-1-YL)methyl]aniline is unique due to its combination of an imidazole ring and an aniline moiety, which provides a distinct set of chemical and biological properties. This dual functionality allows for diverse applications in various fields .

Properties

IUPAC Name

3-[(2-methylimidazol-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-13-5-6-14(9)8-10-3-2-4-11(12)7-10/h2-7H,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIPSQLQXSLXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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